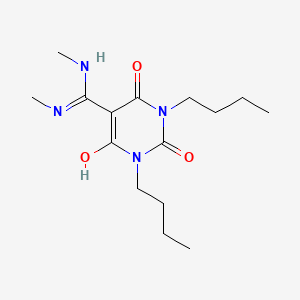

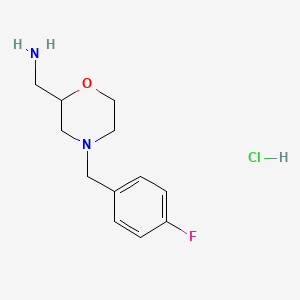

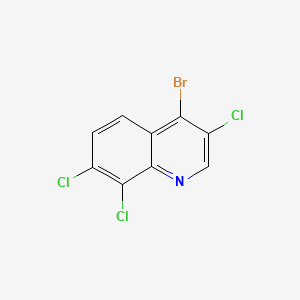

![molecular formula C9H7N3O B580653 3-(羟甲基)咪唑并[1,2-a]吡啶-6-腈 CAS No. 1313726-32-7](/img/structure/B580653.png)

3-(羟甲基)咪唑并[1,2-a]吡啶-6-腈

描述

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile is a derivative of this class.

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can be functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific chemical reactions involving 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile are not detailed in the search results.科学研究应用

光电器件

咪唑并[1,2-a]吡啶衍生物,包括3-(羟甲基)咪唑并[1,2-a]吡啶-6-腈,在光电器件的开发中显示出巨大的潜力。 这些化合物可用于制造利用光电器件(如发光二极管 (LED)、光电探测器和太阳能电池)所需的电学和光学特性的元件 .

传感器

这些化合物的独特发光特性使其适用于传感器技术。 由于它们对光和电导率变化的敏感性,它们可以被整合到检测环境变化或特定化学物质的传感器中 .

抗癌药物

在制药领域,咪唑并[1,2-a]吡啶衍生物正在被探索作为抗癌药物的支架。 它们与各种生物靶标相互作用的能力使它们成为开发新型肿瘤治疗方法的有希望的候选者 .

共聚焦显微镜和成像

由于其荧光特性,这些化合物也被用作共聚焦显微镜和成像技术的发射器。 它们有助于增强在生物样品显微镜检查过程中获得的图像的对比度和质量 .

材料科学

咪唑并[1,2-a]吡啶衍生物的结构特点使其适用于材料科学应用。 这些化合物可以为各种工业应用开发具有所需特性的新材料做出贡献 .

磷脂酰肌醇 3-激酶 (PI3K) 抑制剂

一些衍生物已被评估为其作为 PI3K 抑制剂的潜力,由于它们在肿瘤发生和发展中的作用,它们与癌症治疗相关 .

荧光性质研究

关于 3-羟甲基咪唑并[1,2-a]吡啶的荧光性质的研究表明,与相关化合物相比,它们具有强烈的荧光,这使得它们成为在基于荧光的应用中进一步研究的有趣对象 .

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been extensively studied for their wide range of applications in medicinal chemistry .

Mode of Action

It’s known that imidazo[1,2-a]pyridines can be functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . This suggests that the compound might interact with its targets through similar mechanisms.

Biochemical Pathways

Imidazo[1,2-a]pyridines have been recognized as valuable scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

It’s known that imidazo[1,2-a]pyridines can exhibit fluorescent properties , which suggests that they might be used as biomarkers or photochemical sensors.

Action Environment

It’s known that compounds of the imidazo[1,2-a]pyridine series can emit light in organic solvents dilutions as well as in acidic and alkaline media , suggesting that the compound’s action might be influenced by the pH and solvent environment.

生化分析

Biochemical Properties

Imidazo[1,2-a]pyridines have been known to fluoresce more intensely than the parent unsubstituted imidazo[1,2-a]azine fluorophore . This suggests that 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may interact with certain enzymes, proteins, and other biomolecules in a way that enhances fluorescence intensity .

Cellular Effects

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity against various cancer cell lines . This suggests that 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Some imidazo[1,2-a]pyridine derivatives have been developed as covalent inhibitors, suggesting that 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Some imidazo[1,2-a]pyridine derivatives have shown fluorescence properties, suggesting that the effects of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may change over time in laboratory settings .

Dosage Effects in Animal Models

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that the effects of 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may vary with different dosages .

Metabolic Pathways

Some imidazo[1,2-a]pyridine derivatives have been functionalized through radical reactions, suggesting that 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may be involved in similar metabolic pathways .

Transport and Distribution

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may be transported and distributed in a similar manner .

Subcellular Localization

Some imidazo[1,2-a]pyridine derivatives have shown potent anticancer activity, suggesting that 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile may be localized in similar subcellular compartments .

属性

IUPAC Name |

3-(hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-3-7-1-2-9-11-4-8(6-13)12(9)5-7/h1-2,4-5,13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJOJXAUQXPGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201208879 | |

| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313726-32-7 | |

| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1313726-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Hydroxymethyl)imidazo[1,2-a]pyridine-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

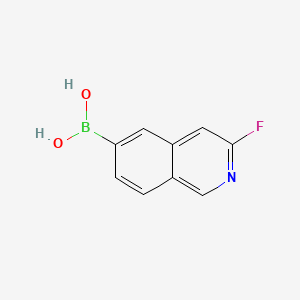

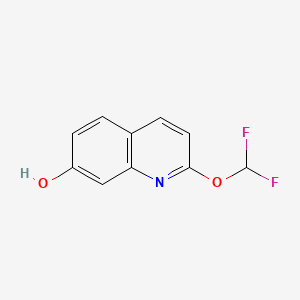

![8-Boc-2-oxo-3-oxa-1,8-diaza-spiro[5.5]undecane](/img/structure/B580573.png)

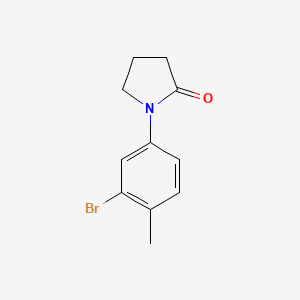

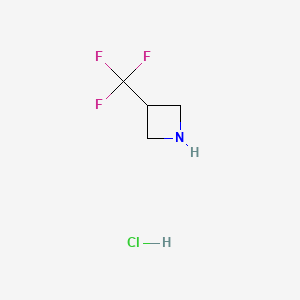

![ethyl 4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B580577.png)

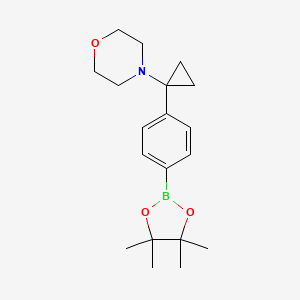

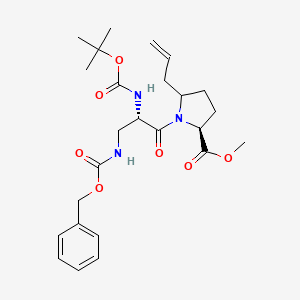

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)